2-Fluoro-4-methoxyphenol

Beschreibung

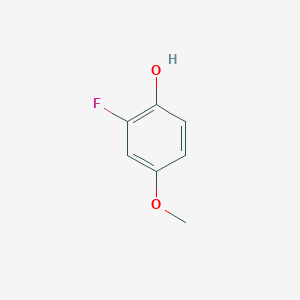

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCJHBXCQIOVMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379098 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167683-93-4 | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167683-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Fluoro-4-methoxyphenol (CAS No. 167683-93-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended to be a valuable resource for professionals engaged in research and development involving this compound.

Core Physical and Chemical Properties

This compound is a substituted phenol characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring.[1][2] These substitutions significantly influence its chemical reactivity and physical characteristics.[2] The compound is typically supplied as a colorless to yellow or green clear liquid.[2]

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound compiled from various sources.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO₂ | [2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Boiling Point | 94 °C at 4 mmHg | [2] |

| Density | 1.27 g/cm³ | [1][2] |

| Refractive Index | n²⁰/D 1.53 | [2] |

| Appearance | White to yellow to green clear liquid | [2] |

| Purity | ≥ 95% (GC) | [2] |

Solubility Profile

Experimental Protocols for Physical Property Determination

While the specific experimental protocols used to determine the cited physical properties are not published by the suppliers, the following are detailed, standard methodologies that are broadly accepted and used for the determination of these key physical constants for a liquid compound like this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of this compound is reported at a reduced pressure (94 °C at 4 mmHg), which is a common practice for compounds that may decompose at their atmospheric boiling point.[2] A standard method for this determination is vacuum distillation.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source connected via a vacuum adapter. All glass joints are securely clamped and sealed to ensure a vacuum-tight system.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Vacuum Application: The system is evacuated to the desired pressure (4 mmHg), which is monitored by a manometer.

-

Heating: The sample is gradually heated using a heating mantle.

-

Boiling Point Measurement: The temperature is recorded when the liquid is boiling, and a steady stream of distillate is condensing and being collected in the receiving flask. The temperature at which the vapor and liquid are in equilibrium at the set pressure is the boiling point.

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

Methodology (Pycnometer):

-

Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and the weight is recorded. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

-

Weight Measurement: The weight of the pycnometer filled with the sample is measured.

-

Density Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a characteristic physical property. It is typically measured using a refractometer, such as an Abbe refractometer.

Methodology:

-

Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Characterization Workflow

The following diagram illustrates a logical workflow for the physical and spectral characterization of a chemical intermediate like this compound.

References

An In-Depth Technical Guide to 2-Fluoro-4-methoxyphenol: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenol is a substituted phenol derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique structural combination of a phenol, a methoxy group, and a fluorine atom imparts desirable physicochemical properties that are increasingly leveraged in the design of novel therapeutic agents. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role in drug development. Detailed tables of its properties, plausible experimental protocols, and visualizations of synthetic and signaling pathways are presented to serve as a resource for researchers in medicinal chemistry and process development.

Chemical Structure and Identification

This compound, also known as 3-Fluoro-4-hydroxyanisole, is an aromatic organic compound. The molecule consists of a benzene ring substituted with a hydroxyl group (-OH), a fluorine atom (-F), and a methoxy group (-OCH₃) at positions 1, 2, and 4, respectively.

Chemical Formula: C₇H₇FO₂

Chemical Structure:

(Image generated for illustrative purposes)

The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl, methoxy, and fluorine), along with the lipophilic aromatic ring, gives the molecule a balanced profile that makes it a versatile building block in organic synthesis.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 3-Fluoro-4-hydroxyanisole, 4-Methoxy-2-fluorophenol | [1] |

| CAS Number | 167683-93-4 | [1] |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Appearance | Colorless to yellow clear liquid | [1][2] |

| Boiling Point | 94 °C @ 4 mmHg | [1] |

| Density | ~1.27 g/mL | [1] |

| Refractive Index (n20D) | ~1.53 | [1] |

Table 2: Safety Information

| Hazard Statement | GHS Classification | Pictogram(s) | Reference(s) |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | ! | [1] |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | ! | [1] |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | ! | [1] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ! | [1] |

Note: The GHS pictograms are represented by text. "!" corresponds to the exclamation mark pictogram.

Synthesis and Experimental Protocols

While this compound is commercially available, understanding its synthesis is crucial for process development and cost-effective sourcing. A common conceptual approach is the electrophilic fluorination of 4-methoxyphenol. The hydroxyl and methoxy groups are ortho-, para-directing; since the para position is occupied by the methoxy group relative to the hydroxyl, the ortho positions are activated for substitution.

Plausible Experimental Protocol: Electrophilic Fluorination of 4-Methoxyphenol

This protocol describes a representative method for the synthesis of this compound via direct fluorination of the readily available starting material, 4-methoxyphenol. Electrophilic fluorinating agents such as Selectfluor® (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)) are commonly used for such transformations.

Reaction Scheme:

4-Methoxyphenol + Electrophilic Fluorinating Agent → this compound

Materials and Reagents:

-

4-Methoxyphenol

-

Selectfluor®

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxyphenol (1.0 equivalent). Dissolve the starting material in anhydrous acetonitrile.

-

Addition of Fluorinating Agent: To the stirred solution at room temperature, add Selectfluor® (1.1 equivalents) portion-wise over 15-20 minutes. The reaction may be mildly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the pure this compound.

Caption: Synthetic workflow for the preparation of this compound.

Applications in Drug Development

This compound is a key building block for various pharmaceuticals, particularly in the development of analgesics, anti-inflammatory drugs, and kinase inhibitors.[1] The fluorinated phenol motif is a common feature in many bioactive compounds, contributing to favorable interactions with biological targets.

Role as an Intermediate in Kinase Inhibitor Synthesis

Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. This compound can be used to construct substituted aniline or ether linkages, which are common in scaffolds like quinazolines and pyrimidines found in kinase inhibitors.

Representative Protocol: Suzuki-Miyaura Coupling

This protocol illustrates how this compound could be used in a Suzuki-Miyaura cross-coupling reaction, a powerful C-C bond-forming reaction in medicinal chemistry. The phenolic hydroxyl group would first need to be converted into a non-nucleophilic leaving group, such as a triflate (OTf), to enable oxidative addition to the palladium catalyst.

Reaction Scheme:

-

This compound + Triflic Anhydride → 2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate

-

2-Fluoro-4-methoxyphenyl trifluoromethanesulfonate + Arylboronic Acid --(Pd catalyst, Base)--> 2-Aryl-1-fluoro-4-methoxybenzene

Materials and Reagents:

-

This compound

-

Triflic anhydride (Tf₂O)

-

Pyridine (or another non-nucleophilic base)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DME, often with water)

Procedure (Step 2 - Suzuki Coupling):

-

Reaction Setup: In a reaction vessel, combine the 2-Fluoro-4-methoxyphenyl triflate (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the base (2.0-3.0 equivalents), and the palladium catalyst (0.01-0.05 equivalents).

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the vessel under an inert atmosphere.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts, dry over a drying agent, concentrate, and purify the residue by column chromatography to yield the biphenyl product.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Relevance to Signaling Pathways

Derivatives of this compound are often designed to be kinase inhibitors, which function by blocking the activity of specific protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. For example, many kinase inhibitors target pathways like the MAPK/ERK pathway, which is often dysregulated in cancer.

Caption: Simplified MAPK/ERK signaling pathway showing a point of inhibition.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant applications in the synthesis of high-value molecules for the pharmaceutical and agrochemical sectors. Its utility is largely driven by the strategic presence of a fluorine atom, which can confer improved pharmacological properties to the final active ingredient. The synthetic routes to and from this compound are generally robust, employing standard organic chemistry transformations. As the demand for more sophisticated and targeted therapeutics continues to grow, the importance of key building blocks like this compound in enabling innovation in drug discovery is expected to increase. This guide serves as a foundational resource for professionals engaged in the synthesis and application of this important chemical entity.

References

An In-depth Technical Guide to 2-Fluoro-4-methoxyphenol (CAS 167683-93-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-methoxyphenol, with the CAS number 167683-93-4, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom ortho to the hydroxyl group and a methoxy group para to it, imparts distinct physicochemical properties that make it a valuable intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its properties, synthesis, and its established and potential applications, with a particular focus on its role as a building block in drug discovery. While specific experimental data on its biological activity remains limited in publicly accessible literature, its structural motifs suggest potential applications in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a colorless to yellow or green clear liquid under standard conditions.[1] The presence of the highly electronegative fluorine atom and the methoxy group influences its electronic properties, solubility, and reactivity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 167683-93-4 | [1][2][3] |

| Molecular Formula | C₇H₇FO₂ | [1][2] |

| Molecular Weight | 142.13 g/mol | [1][2] |

| Appearance | White to yellow to green clear liquid | [1] |

| Density | 1.27 g/cm³ | [1] |

| Boiling Point | 94 °C at 4 mmHg | [1] |

| Purity | ≥ 95% (GC) | [1][2] |

| Synonyms | 3-Fluoro-4-hydroxyanisole | [1][2] |

Synthesis

Caption: Conceptual synthetic workflow for this compound.

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely published. However, chemical vendor websites often confirm the structure of their products by NMR, suggesting such data is generated for quality control purposes. Researchers procuring this compound should request the certificate of analysis which typically includes this information.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Role in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. This compound serves as a valuable building block for introducing a fluorinated phenol moiety into potential drug molecules.[1] It is cited as an important intermediate in the development of analgesics and anti-inflammatory drugs.[1][4]

The logical progression from a building block like this compound to a drug candidate is illustrated in the following diagram.

Caption: Role of this compound in a drug discovery pipeline.

While specific signaling pathways modulated by compounds directly derived from this compound are not detailed in the available literature, its use in the synthesis of anti-inflammatory agents suggests that downstream products may target pathways involved in inflammation, such as the cyclooxygenase (COX) or lipoxygenase (LOX) pathways.

Agrochemical Synthesis

Similar to its role in pharmaceuticals, this compound is used in the formulation of agrochemicals, including herbicides and fungicides, to enhance crop protection.[1]

Materials Science

This compound is also employed in the creation of advanced materials like polymers and coatings, where its incorporation can lead to improved thermal stability and chemical resistance.[1]

Safety and Handling

Detailed safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. General GHS hazard statements indicate that this compound may cause skin and serious eye irritation.

Conclusion

This compound is a valuable and versatile fluorinated building block with significant potential in synthetic chemistry. Its primary application lies in its role as an intermediate for the synthesis of pharmaceuticals, particularly in the areas of analgesia and anti-inflammatory therapies, as well as in the agrochemical and materials science sectors. While detailed biological studies and specific synthetic protocols for this compound are not extensively documented in public literature, its structural features make it a compound of high interest for researchers and drug development professionals. Further research into its reactivity and the biological activity of its derivatives is warranted to fully exploit its potential.

References

Synonyms for 2-Fluoro-4-methoxyphenol like 3-Fluoro-4-hydroxyanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methoxyphenol (CAS RN: 167683-93-4), a versatile fluorinated building block with significant applications in pharmaceutical and agrochemical research and development. This document consolidates its chemical identity, physicochemical properties, and potential synthetic utility, offering a valuable resource for professionals in the field.

Chemical Identity and Synonyms

This compound is a substituted phenol derivative. The strategic placement of a fluorine atom and a methoxy group on the aromatic ring imparts unique chemical properties that are advantageous in the synthesis of complex molecules and bioactive compounds. It is crucial to recognize its various synonyms to ensure accurate identification in literature and chemical databases.

One of the most common synonyms for this compound is 3-Fluoro-4-hydroxyanisole.[1][2][3][4][5][6] Other identifiers include 4-Methoxy-2-fluorophenol, 2-Fluorohydroquinone monomethyl ether, and 2-Fluoro-p-guaiacol.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 167683-93-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇FO₂ | [1][3] |

| Molecular Weight | 142.13 g/mol | [1][3] |

| Appearance | Colorless to yellow clear liquid | [1][3][5] |

| Purity | >95.0% (GC) | [2][3][5] |

| Boiling Point | 94 °C at 4 mmHg | [1] |

| Density | 1.27 g/mL | [1] |

| Refractive Index | n20D 1.53 | [1] |

| pKa | 9.19 ± 0.18 (Predicted) | |

| Storage Temperature | Room Temperature | [1] |

Applications in Synthesis

This compound serves as a key intermediate in the synthesis of a variety of target molecules, primarily within the pharmaceutical and agrochemical industries.[1][4]

-

Pharmaceutical Development: This compound is a valuable precursor for the synthesis of analgesics and anti-inflammatory drugs.[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidate.

-

Agrochemicals: It is utilized in the formulation of fungicides and herbicides.[4]

-

Material Science: The unique properties imparted by the fluoro and methoxy groups make it a candidate for the development of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]

-

Biochemical Research: It is employed in studies of enzyme activity and metabolic pathways, aiding in the identification of potential therapeutic targets.[1][4]

Hypothetical Experimental Protocol: Friedel-Crafts Alkylation

Reaction Scheme: Ortho-alkylation of this compound with a suitable electrophile, for instance, an activated benzyl alcohol, in the presence of a Lewis acid catalyst.

Caption: A hypothetical workflow for the synthesis and purification of an ortho-alkylated derivative of this compound.

Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Purity |

| This compound | C₇H₇FO₂ | 142.13 | ≥95% |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 98% |

| Anhydrous Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M aq. |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated aq. solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | Saturated aq. solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Granular |

Procedure:

-

Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice-water bath.

-

Reaction Execution: Slowly add anhydrous zinc chloride (1.0 eq) to the stirred solution. Dropwise, add a solution of 4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane over 30 minutes, maintaining the temperature at 0°C. Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture and quench with 1 M HCl. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Hypothetical Signaling Pathway Modulation

Given that fluorinated phenolic compounds are often investigated for their potential as anticancer and anti-inflammatory agents, it is plausible that this compound or its derivatives could modulate key cellular signaling pathways. Direct experimental evidence for this compound is currently lacking in published literature. However, based on the activities of structurally related molecules, we can hypothesize its potential interaction with pathways such as the PI3K/Akt or NF-κB signaling cascades, which are central to cell survival, proliferation, and inflammation.

References

Spectroscopic Profile of 2-Fluoro-4-methoxyphenol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 2-Fluoro-4-methoxyphenol (CAS No: 167683-93-4). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to serve as a reference for researchers. Detailed, generalized experimental protocols for acquiring this data are provided to guide laboratory work. The objective is to equip researchers with the necessary spectroscopic information and methodologies for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction

This compound is a fluorinated aromatic compound of interest in various chemical synthesis applications, including pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom and the methoxy and hydroxyl groups on the phenol ring imparts specific chemical properties that make its unambiguous structural confirmation essential. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental to this process. This guide presents the predicted spectroscopic characteristics of the molecule and outlines standard protocols for data acquisition.

Predicted Spectroscopic Data

The following data has been predicted using computational models and serves as a guideline for spectral interpretation. Experimental values may vary based on conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.80 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~5.50 | s (broad) | 1H | -OH |

| 3.85 | s | 3H | -OCH₃ |

Note: Predicted values are based on standard chemical shift increments and may vary. The aromatic region will exhibit complex splitting due to F-H coupling.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 (d) | C-F |

| ~148.5 (d) | C-O |

| ~142.0 | C-OH |

| ~118.0 (d) | C-H |

| ~115.5 (d) | C-H |

| ~105.0 | C-H |

| 56.0 | -OCH₃ |

Note: Carbons near the fluorine atom will appear as doublets (d) due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of a phenol is characterized by a prominent broad peak for the hydroxyl group and signals from the aromatic ring.[2]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~1175 | Strong | C-F stretch |

| ~1030 | Strong | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry of phenols typically shows a strong molecular ion peak. Fragmentation patterns can involve the loss of functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 142 | [M]⁺ | Molecular Ion |

| 127 | [M - CH₃]⁺ | Loss of methyl group |

| 99 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

Workflow for Spectroscopic Analysis

NMR Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if required by the instrument, although referencing to the residual solvent peak is also common (CDCl₃: δ = 7.26 ppm for ¹H).[3]

-

Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Temperature : 298 K.

-

Spectral Width : -2 to 12 ppm.

-

Number of Scans : 16 to 64, depending on sample concentration.

-

Relaxation Delay : 1-2 seconds.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse program.

-

Spectral Width : 0 to 220 ppm.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay : 2 seconds.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectra to the TMS or residual solvent signal.[4] For ¹H NMR, integrate the signals and analyze the multiplicities (splitting patterns).

FT-IR Spectroscopy Protocol

-

Sample Preparation : As this compound is a liquid, the spectrum can be obtained as a neat thin film. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.

-

Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

First, acquire a background spectrum of the clean salt plates. This will be automatically subtracted from the sample spectrum.

-

Place the prepared sample in the spectrometer's sample holder.

-

Scan the sample over the mid-IR range (typically 4000 to 400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[5]

-

-

Data Processing : Perform background subtraction. Identify and label the wavenumbers of significant absorption peaks.

Mass Spectrometry Protocol (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters :

-

Injector : Split/splitless injector, typically at 250 °C.

-

Column : A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable.

-

Oven Program : Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Parameters :

-

Ionization Source : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Source Temperature : ~230 °C.

-

-

Data Analysis : Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to that peak. Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.[4][6]

References

- 1. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0225427) [np-mrd.org]

- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

2-Fluoro-4-methoxyphenol molecular weight and density

This document provides core physicochemical properties of 2-Fluoro-4-methoxyphenol, a compound of interest for researchers, scientists, and professionals in drug development. The following data has been compiled from various chemical suppliers and databases.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for straightforward reference and comparison.

| Property | Value | Units | Citations |

| Molecular Weight | 142.13 | g/mol | [1][2][3][4] |

| Density | 1.27 | g/mL | [1][5][6] |

As a large language model, I am unable to provide detailed experimental protocols for determining these values or generate visualizations such as signaling pathways or experimental workflows using Graphviz. The data presented here is based on publicly available information. For detailed experimental methodologies, it is recommended to consult the original literature or the technical datasheets provided by chemical suppliers.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C7H7FO2 | CID 2774557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - CAS:167683-93-4 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 167683-93-4 [sigmaaldrich.com]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-4-methoxyphenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding these fundamental properties is critical for its effective use in research, development, and manufacturing. This document outlines its physicochemical properties, predicted solubility in various solvents, and stability under different stress conditions. Detailed experimental protocols for determining these characteristics are also provided.

Physicochemical Properties

This compound is a fluorinated aromatic compound with a molecular formula of C₇H₇FO₂ and a molecular weight of 142.13 g/mol .[3] Its structure, featuring a hydroxyl group, a methoxy group, and a fluorine atom on the benzene ring, dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₇FO₂ | [3] |

| Molecular Weight | 142.13 g/mol | [3] |

| Appearance | Colorless to yellow clear liquid | [2][4] |

| Boiling Point | 94 °C at 4 mmHg | [2] |

| Density | ~1.27 g/cm³ | [2] |

| Refractive Index | ~1.53 | [2] |

| CAS Number | 167683-93-4 | [3][4] |

Solubility Profile

Table 2: Predicted Solubility of this compound at Ambient Temperature

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The hydroxyl group can form hydrogen bonds with water, but the overall molecule has significant nonpolar character. |

| Methanol | Polar Protic | Highly Soluble | The hydroxyl group readily interacts with methanol through hydrogen bonding. |

| Ethanol | Polar Protic | Highly Soluble | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the molecule. |

| Acetone | Polar Aprotic | Soluble | The carbonyl group of acetone can act as a hydrogen bond acceptor. |

| Dichloromethane | Nonpolar | Soluble | The aromatic ring and methoxy group contribute to solubility in nonpolar solvents. |

| Hexane | Nonpolar | Sparingly Soluble | The polarity of the hydroxyl group limits solubility in highly nonpolar solvents. |

Disclaimer: The quantitative solubility data in this table is illustrative and not based on experimentally determined values for this compound. It is intended to provide a general guideline for solvent selection.

Stability Profile

The stability of this compound is a critical consideration for its storage and handling. Phenolic compounds are known to be susceptible to degradation through oxidation, hydrolysis, and photolysis.[1] For a structurally related compound, 4-Fluoro-2-(4-methoxybenzyl)phenol, it is noted that it is incompatible with strong oxidizing agents, strong acids, and strong bases.[1]

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Stressor | Predicted Outcome | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Minor Degradation | Potential cleavage of the methoxy ether bond.[1] |

| Basic Hydrolysis | 0.1 M NaOH at 60°C for 8h | Moderate Degradation | Formation of phenoxide, which may be more susceptible to oxidation. |

| Oxidative | 3% H₂O₂ at ambient temp for 24h | Significant Degradation | Oxidation of the phenolic hydroxyl group, potentially forming quinone-type structures.[1] |

| Thermal | 70°C for 48h | Minor Degradation | Generally stable, but prolonged exposure to high temperatures may cause some degradation.[1] |

| Photolytic | ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Moderate Degradation | Photodegradation is possible, leading to colored byproducts.[1] |

Disclaimer: The stability data in this table is illustrative and based on general knowledge of phenolic compounds and related molecules.[1] Specific degradation rates and products for this compound would need to be determined experimentally.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

This protocol is based on the standard shake-flask method, which is widely used for determining the solubility of compounds.[7]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any suspended particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

This protocol follows the principles outlined in the ICH guidelines for stability testing.[8][9]

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For solid-state stability, weigh a known amount of the compound into appropriate vials.

-

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Place the solid sample and stock solution in an oven at 70°C.[1]

-

Photostability: Expose the solid sample and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11] A dark control should be kept under the same conditions but protected from light.

-

-

Time Points:

-

Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Neutralize the acidic and basic hydrolysis samples before analysis.

-

-

Analysis:

-

Analyze all samples using a stability-indicating HPLC method to determine the percentage of the remaining this compound and to detect the formation of any degradation products.

-

Visualizations

Caption: Workflow for determining the solubility of this compound.

Caption: Logical workflow for conducting a forced degradation stability study.

Conclusion

While specific experimental data for the solubility and stability of this compound are limited in public literature, this guide provides a robust framework for researchers. Based on its chemical structure and the properties of analogous compounds, it is predicted to be soluble in common organic solvents and susceptible to degradation under oxidative, strong acidic, and strong basic conditions, as well as upon exposure to light. The detailed experimental protocols provided herein offer a clear path for the empirical determination of these crucial parameters, enabling informed decisions in drug development and other scientific applications.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C7H7FO2 | CID 2774557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Methoxyphenol CAS 150-76-5 | 821233 [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Official web site : ICH [ich.org]

- 9. database.ich.org [database.ich.org]

- 10. bfarm.de [bfarm.de]

- 11. ema.europa.eu [ema.europa.eu]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Fluoro-4-methoxyphenol (CAS No. 167683-93-4), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 167683-93-4 |

| Molecular Formula | C₇H₇FO₂ |

| Molecular Weight | 142.13 g/mol |

| Appearance | Colorless to yellow clear liquid |

| Boiling Point | 94 °C at 4 mmHg |

| Density | 1.27 g/mL |

| Purity | >95.0% (GC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation[1] |

Experimental Protocols for Toxicological Assessment

While specific toxicological studies for this compound are not publicly available, the following sections describe the standard OECD guidelines for the key toxicological endpoints identified in its GHS classification. These methodologies represent the standard approach for evaluating the hazards of such a chemical.

Acute Oral Toxicity (Based on OECD Guideline 423)

The acute oral toxicity of a substance is typically determined to assess the potential for adverse effects from a single oral dose. The Acute Toxic Class Method (OECD 423) is a sequential testing procedure that uses a minimal number of animals.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (typically females as they are generally more sensitive) are used.

-

Housing and Fasting: Animals are housed in suitable cages and fasted (food, but not water, withheld) overnight prior to dosing.

-

Dose Administration: The test substance is administered as a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Sequential Dosing: The outcome of the first group of animals determines the dosing for the next group, with the aim of identifying the dose range that causes mortality.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Skin Irritation (Based on OECD Guideline 404)

This test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Preparation of the Skin: A small area of the animal's back is clipped free of fur.

-

Application of the Test Substance: A measured amount of the undiluted test substance (typically 0.5 mL for liquids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.

-

Exposure Period: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale (e.g., the Draize scale).

Eye Irritation (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause reversible or irreversible damage to the eye.

Methodology:

-

Test Animals: Healthy, adult albino rabbits are used.

-

Application of the Test Substance: A small, measured amount of the test substance (typically 0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea, iris, and conjunctivae for opacity, inflammation, and discharge.

-

Scoring: The severity of the eye reactions is scored using a standardized system.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn when handling this chemical.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: In case of insufficient ventilation or risk of aerosol formation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the work area.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Protect from light and moisture.

First Aid Measures

In the event of exposure, immediate first aid is essential.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.

Visual Guides

The following diagrams illustrate key safety workflows and procedures for handling this compound.

Caption: Workflow for the safe handling of this compound.

References

Potential hazards and toxicity of fluorinated phenols

An In-Depth Technical Guide to the Potential Hazards and Toxicity of Fluorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the hazards and toxicity associated with fluorinated phenols. Given their increasing use as intermediates and building blocks in pharmaceuticals and advanced materials, a thorough knowledge of their toxicological profile is essential for ensuring laboratory safety and guiding drug development. This document details their metabolic fate, mechanisms of toxicity, and includes quantitative toxicological data alongside detailed protocols for key assessment assays.

Toxicokinetics and Metabolism

The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—determine its concentration and persistence at target organs.[1] Phenols, in general, are readily absorbed via ingestion, inhalation, and dermal contact and are widely distributed throughout the body.[2] The introduction of fluorine can significantly alter these properties, often increasing metabolic stability but sometimes leading to the formation of toxic metabolites.[3][4]

The primary route of metabolism for phenolic compounds occurs in the liver, involving Phase I (functionalization) and Phase II (conjugation) reactions.[1] A key metabolic pathway for fluorinated phenols is initiated by Cytochrome P450 (CYP450) enzymes.[5] For example, 4-fluorophenol can undergo oxidative defluorination catalyzed by a CYP450 monooxygenase. This reaction involves the hydroxylation of the fluorine-bearing carbon, leading to the spontaneous elimination of hydrogen fluoride (HF) and the formation of a benzoquinone intermediate. This reactive intermediate is then subsequently reduced to hydroquinone.[6][7][8] The formation of reactive quinone species is a significant toxicological concern, as they can form adducts with cellular macromolecules and generate oxidative stress.

Mechanisms of Toxicity

The toxicity of fluorinated phenols is multifaceted, stemming from their ability to disrupt fundamental cellular processes. The primary mechanisms include cellular membrane damage, uncoupling of oxidative phosphorylation, generation of reactive oxygen species (ROS), and induction of genotoxicity.

-

Uncoupling of Oxidative Phosphorylation: Like other halogenated phenols, fluorinated phenols can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient required for ATP synthesis, effectively uncoupling electron transport from phosphorylation. The energy is instead released as heat, which can lead to hyperthermia and increased metabolic rate at a systemic level.

-

Mitochondrial Dysfunction: The disruption of the mitochondrial membrane potential (ΔΨm) is an early indicator of cellular stress and a key event in the apoptotic cascade.[9][10] Loss of ΔΨm can trigger the release of pro-apoptotic factors like cytochrome c into the cytoplasm, initiating caspase activation and programmed cell death.

-

Oxidative Stress: The metabolism of fluorinated phenols can lead to the formation of reactive intermediates, such as semiquinones and quinones, which can participate in redox cycling.[6] This process consumes cellular antioxidants (e.g., glutathione) and generates ROS, including superoxide anions and hydrogen peroxide.[11] Excessive ROS can damage lipids, proteins, and DNA, leading to widespread cellular injury.

-

Genotoxicity: Some phenolic compounds have been shown to possess genotoxic potential, causing DNA mutations or chromosomal damage.[12] This can occur through direct interaction with DNA or indirectly via the action of ROS. Assessing the mutagenic and clastogenic potential of novel fluorinated phenols is a critical step in their safety evaluation.

These cellular insults can trigger various signaling pathways that determine the cell's fate, leading to either an inflammatory response or apoptosis.

Quantitative Toxicological Data

Quantitative data from acute toxicity studies are fundamental for hazard classification. The median lethal dose (LD50) is a common metric, representing the dose expected to be lethal to 50% of a test population.[13][14] The following table summarizes available acute oral and intraperitoneal LD50 data for several fluorinated phenols, with chlorinated phenols included for comparison.

| Compound | CAS No. | Test Species | Route | LD50 (mg/kg) | Reference(s) |

| Fluorinated Phenols | |||||

| 2-Fluorophenol | 367-12-4 | Mouse | Intraperitoneal | 537 | [1] |

| 4-Fluorophenol | 371-41-5 | Rat | Oral | 340 | [15] |

| 4-Fluorophenol | 371-41-5 | Mouse | Intraperitoneal | 312 | [16][17] |

| 2,4,6-Trifluorophenol | 2268-17-9 | - | - | Data not available | [18][19] |

| Chlorinated Phenols (for comparison) | |||||

| 2-Chlorophenol | 95-57-8 | Mouse | Oral | 345 (female) | [20] |

| 3-Chlorophenol | 108-43-0 | Mouse | Oral | 348 (female) | [20] |

| 4-Chlorophenol | 106-48-9 | Mouse | Oral | 495 (female) | [20] |

| 2,4-Dichlorophenol | 120-83-2 | Mouse | Oral | 1341 (female) | [20] |

| Pentachlorophenol | 87-86-5 | Mouse | Oral | 117 (female) | [20] |

Note: Toxicity can vary significantly with the position and number of halogen substituents. Generally, toxicity appears to increase with the number of halogen atoms, as seen with pentachlorophenol.

Experimental Protocols for Toxicity Assessment

A tiered approach is recommended for assessing the toxicity of novel compounds, starting with in vitro assays to evaluate cytotoxicity, probe for specific mechanisms, and screen for genotoxicity.

Cytotoxicity Assessment: MTS Assay

The MTS assay is a colorimetric method to measure cell viability. Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, the amount of which is proportional to the number of viable cells.[21][22]

Methodology

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21]

-

Compound Treatment: Prepare serial dilutions of the test fluorinated phenol in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[21]

-

MTS Addition: Add 20 µL of a combined MTS/PES solution to each well.[23]

-

Final Incubation: Incubate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS to soluble formazan.[24]

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[24]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Mechanistic Assay: ROS Detection with DCFH-DA

This assay quantifies intracellular ROS levels. The cell-permeable DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[25]

Methodology

-

Cell Culture: Seed cells in a suitable format (e.g., 24-well plate for microscopy/plate reader or T-25 flask for flow cytometry) and grow overnight.[25]

-

Probe Loading: Remove culture medium and wash cells once with serum-free medium (e.g., DMEM). Add a 10-25 µM working solution of DCFH-DA to the cells.[25]

-

Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[25]

-

Washing: Remove the DCFH-DA solution and wash the cells once with serum-free medium or PBS.

-

Treatment: Add the fluorinated phenol compound at the desired concentrations. Include an untreated control and a positive control (e.g., 100 µM H₂O₂).

-

Analysis: After the desired treatment time, measure the fluorescence using:

Mechanistic Assay: Mitochondrial Membrane Potential (ΔΨm) with JC-1

JC-1 is a ratiometric dye used to measure ΔΨm. In healthy, high-potential mitochondria, JC-1 forms "J-aggregates" that fluoresce red. In unhealthy, low-potential mitochondria, it remains as monomers that fluoresce green. A shift from red to green fluorescence indicates mitochondrial depolarization.[3][10]

Methodology

-

Cell Preparation: Culture and treat cells with the fluorinated phenol for the desired time. Include an untreated control and a positive control for depolarization (e.g., 50 µM CCCP for 15-30 minutes).[3]

-

Harvesting: Collect both adherent and non-adherent cells and pellet by centrifugation (e.g., 500 x g for 3 minutes).[26]

-

JC-1 Staining: Resuspend the cell pellet in medium containing 1-10 µM JC-1 dye.[3]

-

Incubation: Incubate for 20-30 minutes at 37°C, protected from light.[3][26]

-

Washing: Pellet the cells and wash once or twice with a pre-warmed assay buffer or PBS.[3]

-

Analysis (Flow Cytometry): Resuspend cells in buffer and analyze immediately. Use 488 nm excitation and detect green monomers in the FITC channel (~530 nm) and red J-aggregates in the PE channel (~590 nm).[3][26] An increase in the green/red fluorescence ratio indicates depolarization.

Genotoxicity Assessment: Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test uses several strains of bacteria (Salmonella typhimurium, Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis. It measures the ability of a chemical to cause reverse mutations, allowing the bacteria to grow on an amino acid-deficient medium.[27]

Methodology

-

Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.[28]

-

Exposure: The test compound is mixed with the bacterial tester strain (e.g., S. typhimurium TA98 or TA100) and either S9 mix or a buffer. This can be done using a plate incorporation or pre-incubation method.[27]

-

Plating: The mixture is plated onto a minimal glucose agar plate lacking the required amino acid (e.g., histidine).

-

Incubation: Plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is statistically significant compared to the negative (vehicle) control.

Genotoxicity Assessment: In Vitro Chromosomal Aberration Test (OECD 473)

This assay identifies substances that cause structural damage to chromosomes (clastogenicity) in cultured mammalian cells.[29][30]

Methodology

-

Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO) or primary cells (e.g., human peripheral blood lymphocytes).[31]

-

Exposure: Treat cell cultures with at least three concentrations of the test compound for a short period (3-6 hours) in the presence and absence of S9 mix, and for a longer period (~1.5 normal cell cycle lengths) without S9 mix.[29][30]

-

Harvesting: At a predetermined time after treatment, add a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.

-

Slide Preparation: Harvest the cells, treat with a hypotonic solution, fix, and drop them onto microscope slides.

-

Staining & Analysis: Stain the slides (e.g., with Giemsa) and analyze at least 200 well-spread metaphases per concentration under a microscope for structural aberrations (e.g., chromatid breaks, exchanges).[32]

-

Evaluation: The test is positive if a statistically significant, dose-dependent increase in the percentage of cells with aberrations is observed.[29]

References

- 1. 2-Fluorophenol | CAS#:367-12-4 | Chemsrc [chemsrc.com]

- 2. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 3. benchchem.com [benchchem.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. Theoretical Investigation of Cytochrome P450 Enzyme-Mediated Biotransformation Mechanism of BHPF: Unveiling the Metabolic Safety Aspects of an Alternative to BPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defluorination of 4-fluorophenol by cytochrome P450(BM₃)-F87G: activation by long chain fatty aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. resources.revvity.com [resources.revvity.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. measurlabs.com [measurlabs.com]

- 13. nj.gov [nj.gov]

- 14. dtsc.ca.gov [dtsc.ca.gov]

- 15. fishersci.com [fishersci.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. 4-Fluorophenol | CAS#:371-41-5 | Chemsrc [chemsrc.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. 2,4,6-Trifluorophenol | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Acute toxicity of monochlorophenols, dichlorophenols and pentachlorophenol in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. cohesionbio.com [cohesionbio.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. benchchem.com [benchchem.com]

- 26. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 27. creative-bioarray.com [creative-bioarray.com]

- 28. scantox.com [scantox.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. criver.com [criver.com]

- 31. nucro-technics.com [nucro-technics.com]

- 32. oecd.org [oecd.org]

Introduction: The Strategic Importance of Key Starting Materials

An In-Depth Technical Guide to Key Starting Materials in Pharmaceutical Synthesis

In the intricate process of pharmaceutical manufacturing, the selection and management of Key Starting Materials (KSMs) represent a critical control point with far-reaching implications for the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API).[1][2] A KSM, also referred to as an API Starting Material in regulatory texts, is the foundational building block from which an API is synthesized.[1][3] It is defined as a raw material, intermediate, or an API that is incorporated as a significant structural fragment into the final API structure.[1][3] The designation of a compound as a KSM is a pivotal strategic decision, as it marks the official point where the rigorous standards of current Good Manufacturing Practices (cGMP) are first applied to the synthesis process.[3][4]

The landscape of KSM selection and sourcing has grown increasingly complex, influenced by globalized supply chains, intense regulatory scrutiny, and geopolitical shifts.[5] A poorly chosen KSM can lead to persistent impurity issues, manufacturing inefficiencies, regulatory delays, and significant supply chain vulnerabilities.[1] Conversely, a well-justified KSM, supported by robust process understanding and a resilient sourcing strategy, establishes a foundation for consistent product quality and a streamlined path to regulatory approval.[1] This guide provides a technical overview for researchers, scientists, and drug development professionals on the regulatory framework, selection criteria, analytical characterization, and strategic sourcing of KSMs.

The Regulatory Framework: ICH Guidelines and Agency Interpretations

The global regulatory landscape for KSMs is primarily governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q7 and ICH Q11. These documents provide a harmonized framework, though interpretations can differ between major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Foundational ICH Guidelines

-

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides the foundational definition of an API starting material, noting it can be an article of commerce, a material purchased from a supplier, or produced in-house.[1][3] It establishes that KSMs should normally have defined chemical properties and structures.[3]

-

ICH Q11: Development and Manufacture of Drug Substances: Introduced to provide more detailed criteria, ICH Q11 emphasizes that the manufacturing steps impacting the API's impurity profile should typically be included in the regulatory submission.[1][6] It elaborates on the concept of a "significant structural fragment" to distinguish KSMs from reagents or solvents and outlines general principles for their selection and justification.[1][7]

Regulatory Interpretations: FDA vs. EMA

While both the FDA and EMA adhere to ICH guidelines, their application of these principles can vary, creating challenges for global drug development programs.[1] The EMA has historically adopted a more conservative stance, often requiring cGMP controls to be implemented earlier in the synthetic route.[1] The FDA may allow for more flexibility if the designation of a later-stage intermediate as a KSM is supported by strong scientific justification and robust process understanding.[1] These interpretational differences often compel companies to adopt a more conservative strategy that satisfies the strictest requirements.[1]

Table 1: Comparison of Regulatory Perspectives on KSMs

| Feature | U.S. Food and Drug Administration (FDA) | European Medicines Agency (EMA) |

| Primary Guidance | ICH Q7, ICH Q11 | ICH Q7, ICH Q11, CHMP Guidance |

| General Approach | May allow flexibility with strong scientific justification.[1] | Historically more conservative, often expecting GMP earlier in the process.[1] |

| Consultation | Encourages dialogue on KSM selection during development (e.g., End-of-Phase II meeting).[4] | Consultation is less common; agreement is typically sought during the Marketing Authorisation Application (MAA) review.[4] |

| Custom Synthesis | Views custom-synthesized materials as outsourced manufacturing, requiring significant sponsor control.[5] | Requires full characterization and specifications for all starting materials, with particular scrutiny on custom syntheses.[4] |

Selection and Justification of Key Starting Materials

The selection of a KSM is not arbitrary; it must be justified based on a set of scientific and risk-based principles outlined in ICH Q11.[2][7] The justification is a critical component of the regulatory submission, demonstrating a deep understanding of the manufacturing process and its ability to consistently produce a high-quality drug substance.

Core Principles for KSM Selection (ICH Q11)

A robust justification for a proposed KSM should consider all of the following principles, rather than applying them in isolation.[7]

-

Position in the Synthesis: Changes occurring early in a multi-step synthesis have a lower potential to impact the final API quality.[6][7] Therefore, the synthesis route post-KSM should ideally include multiple chemical transformation steps.[6]

-

Impact on Impurity Profile: Manufacturing steps that are critical for controlling the impurity profile of the drug substance should normally be included in the described process under cGMP.[6][7]

-

Formation, Fate, and Purge of Impurities: A thorough understanding of how impurities are formed, carried over, and removed (purged) throughout the process is essential.[2]

-

Significant Structural Fragment: The KSM must be incorporated into the API as a significant structural component, distinguishing it from simple reagents, solvents, or catalysts.[1][7]

-

Defined Chemical Properties: The KSM must be a substance with a well-defined chemical structure and properties, and it should typically be an isolated and purified compound.[3][7] Non-isolated intermediates are generally not considered appropriate KSMs.[3][6]

-

Convergent Syntheses: In a convergent synthesis, each branch must begin with one or more designated KSMs, and cGMP applies to each branch from that point forward.[2][7]

-

Control Strategy: The selection of the KSM is intrinsically linked to the overall control strategy for the drug substance, which includes specifications for the KSM, in-process controls, and intermediate testing.[2]

Commercial vs. Custom Synthesized KSMs

ICH Q11 distinguishes between "commercially available" and "custom synthesized" materials, a distinction with significant regulatory implications.[1][7]

-

Commercially Available: A chemical sold as a commodity in a pre-existing, non-pharmaceutical market.[1][8] The justification for using such a material is generally less extensive.[7][8]

-

Custom Synthesized: A chemical made specifically for a pharmaceutical client.[5][8] These are not considered commercially available, even if multiple suppliers exist.[2] They require a full justification package demonstrating process control, akin to an in-house manufacturing step.[5]

Caption: Decision logic for selecting and justifying a Key Starting Material based on ICH Q11 principles.

Experimental Protocols and Analytical Characterization

Robust analytical methods are fundamental to ensuring the quality and consistency of a KSM. The KSM specification should include tests for identity, purity, and the control of specified, unspecified, and total impurities.[2][8]

Impurity Profiling

A comprehensive impurity profile of the KSM is required. This involves identifying potential and actual impurities, including residual solvents, reagents, and elemental impurities.[2][4][8] For genotoxic impurities (GTIs), a risk assessment is necessary, and control strategies must be implemented to ensure they are below the threshold of toxicological concern.[3][4] Fate and purge studies are critical experiments that demonstrate how impurities from the KSM are controlled or removed by the downstream manufacturing process.[1][3]

Caption: Experimental workflow for the analysis and control of impurities originating from a KSM.

Detailed Methodology: Purity Determination by Gas Chromatography (GC)

The following is a representative protocol for determining the purity of a volatile KSM and its impurities using Gas Chromatography with Flame Ionization Detection (GC-FID), a common technique cited for this purpose.[9]

Objective: To determine the purity of KSM 'X' and quantify known and unknown impurities.

1. Materials and Reagents:

-

KSM 'X' reference standard and test samples.

-

Reference standards for all known impurities.

-

High-purity solvent (e.g., Methanol, Dichloromethane), GC grade.

-

Carrier gas (e.g., Helium, Nitrogen), high purity.

-